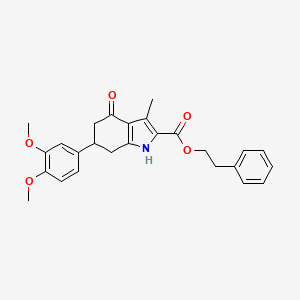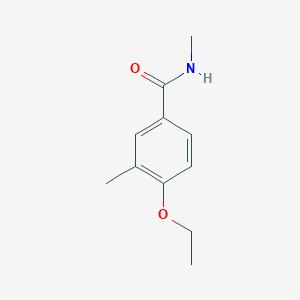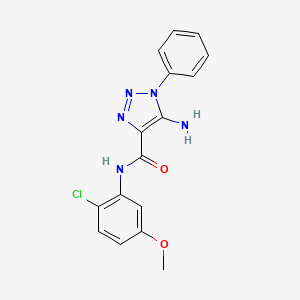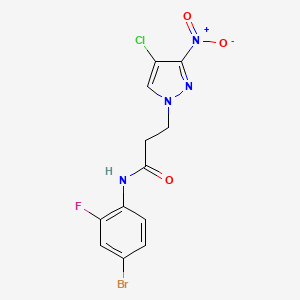![molecular formula C16H21NO3 B4843988 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4843988.png)
4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid
Vue d'ensemble
Description
4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid, also known as TBOA, is a potent inhibitor of glutamate transporters. TBOA is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mécanisme D'action
4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid inhibits the activity of glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents the transporter from transporting glutamate into the cell, which leads to an increase in extracellular glutamate levels. The increase in glutamate levels can activate glutamate receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid are mainly related to its inhibition of glutamate transporters. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid can increase extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid has been shown to induce seizures in animal models, which is consistent with the role of glutamate in epilepsy. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid can also be used to study the role of glutamate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid in lab experiments are its potency and selectivity for glutamate transporters. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid is a potent inhibitor of glutamate transporters, which allows for a more robust increase in extracellular glutamate levels. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid is also selective for glutamate transporters, which reduces the risk of off-target effects. The limitations of using 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid in lab experiments are related to its potential toxicity and the need for proper controls. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid can induce seizures and neuronal damage, which requires proper handling and disposal. Proper controls are also needed to ensure that the observed effects are due to the inhibition of glutamate transporters and not due to off-target effects.
Orientations Futures
There are several future directions for the use of 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid in scientific research. One direction is to study the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of glutamate transporters in synaptic plasticity and learning and memory. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid can also be used to study the role of glutamate in drug addiction and withdrawal. Finally, 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid can be used to develop novel therapies for neurological disorders by targeting glutamate transporters.
Applications De Recherche Scientifique
4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid is widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is essential for maintaining proper neurotransmission. 4-[tert-butyl(4-methylbenzyl)amino]-4-oxo-2-butenoic acid inhibits the activity of glutamate transporters, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can be used to study the role of glutamate in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-5-7-13(8-6-12)11-17(16(2,3)4)14(18)9-10-15(19)20/h5-10H,11H2,1-4H3,(H,19,20)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMPSKPOPVXBHU-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C(=O)C=CC(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN(C(=O)/C=C\C(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-[tert-butyl-[(4-methylphenyl)methyl]amino]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B4843908.png)
![3-amino-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4843909.png)
![N-[4-(1-ethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4843915.png)
![2-(3-chlorophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4843917.png)
![N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4843922.png)
![N-{2-[(4-isobutyryl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}methanesulfonamide](/img/structure/B4843932.png)
![N-(2,4-dichlorophenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4843940.png)

![2-cyano-3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(3-methylphenyl)acrylamide](/img/structure/B4843952.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4843954.png)



